molecular formula C17H23BN2O5 B13719091 N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide

Cat. No.: B13719091
M. Wt: 346.2 g/mol
InChI Key: GFZFYYWCQIBRET-UHFFFAOYSA-N
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Description

N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is an organic compound that features a benzamide core substituted with a cyclopropylmethyl group, a nitro group, and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide typically involves multiple steps:

    Cyclopropylmethylation: The addition of the cyclopropylmethyl group.

Each step requires specific reagents and conditions. For example, nitration might involve the use of nitric acid and sulfuric acid, while borylation could involve the use of boronic acids or esters under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Reactions involving the replacement of the nitro or cyclopropylmethyl groups.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions might involve nucleophiles such as amines or alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could yield a nitroso or nitrosonium compound .

Scientific Research Applications

N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the cyclopropylmethyl group can influence the compound’s steric and electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C17H23BN2O5

Molecular Weight

346.2 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

InChI

InChI=1S/C17H23BN2O5/c1-16(2)17(3,4)25-18(24-16)13-7-12(8-14(9-13)20(22)23)15(21)19-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3,(H,19,21)

InChI Key

GFZFYYWCQIBRET-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3CC3

Origin of Product

United States

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